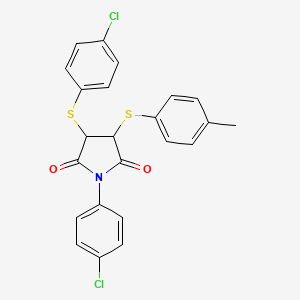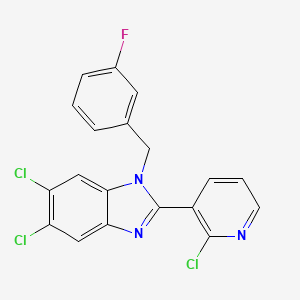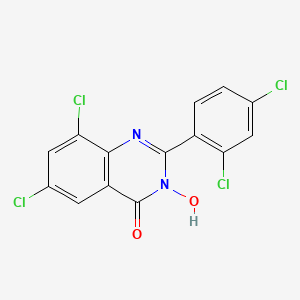![molecular formula C11H7F5N4O2 B3035972 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-16-8](/img/structure/B3035972.png)
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Übersicht
Beschreibung
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Difluoroacetamide Group: This step involves the reaction of a difluoroacetic acid derivative with the triazole intermediate, often using coupling reagents like carbodiimides.
Attachment of the Phenoxy Group: The final step includes the nucleophilic substitution reaction between the triazole-difluoroacetamide intermediate and a trifluoromethylphenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a fluorinated phenyl group.
Trifluoromethylphenyl derivatives: Compounds with similar phenoxy groups and trifluoromethyl substituents.
Uniqueness
2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of its difluoroacetamide and trifluoromethylphenoxy groups, which impart distinct chemical and biological properties. This uniqueness can lead to enhanced potency, selectivity, and stability compared to other similar compounds.
Eigenschaften
IUPAC Name |
2,2-difluoro-N-(1H-1,2,4-triazol-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N4O2/c12-10(13,14)6-2-1-3-7(4-6)22-11(15,16)8(21)19-9-17-5-18-20-9/h1-5H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNQBSMQDMPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=NC=NN2)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(1H-pyrrol-1-yl)pyridin-2-yl]piperazine](/img/structure/B3035892.png)


![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B3035896.png)
![2-[(E)-1-(dimethylamino)-3-(methoxyamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035897.png)
![2-[(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B3035899.png)
![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)

![3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3035905.png)


![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)

